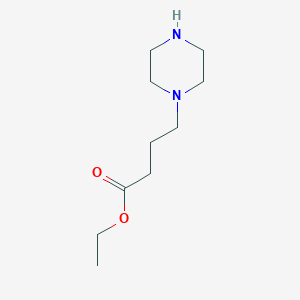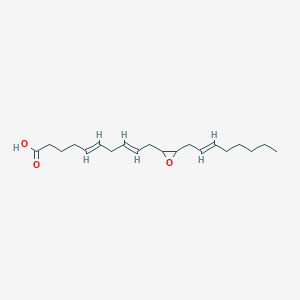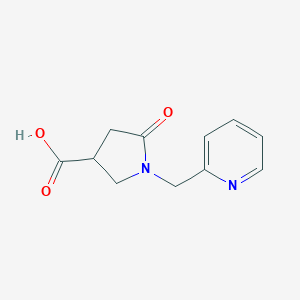![molecular formula C12H10FNO B175614 [6-(4-Fluorophenyl)pyridin-3-YL]methanol CAS No. 135958-92-8](/img/structure/B175614.png)
[6-(4-Fluorophenyl)pyridin-3-YL]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[6-(4-Fluorophenyl)pyridin-3-YL]methanol” is a chemical compound with the molecular formula C12H9FNO . It consists of a pyridine ring that is substituted with a 4-fluorophenyl group at the 5-position and a hydroxymethyl group at the 3-position .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in a study . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “[6-(4-Fluorophenyl)pyridin-3-YL]methanol” is characterized by a pyridine ring substituted with a 4-fluorophenyl group and a hydroxymethyl group .Physical And Chemical Properties Analysis
“[6-(4-Fluorophenyl)pyridin-3-YL]methanol” is a chemical compound with the molecular formula C12H10FNO . Further physical and chemical properties are not specified in the search results.Aplicaciones Científicas De Investigación
Applications in Kinase Inhibition
Compounds with a substituted pyridine ring, similar to [6-(4-Fluorophenyl)pyridin-3-yl]methanol, have been explored for their potential as kinase inhibitors. The design, synthesis, and activity studies of such compounds, especially in the context of p38 mitogen-activated protein (MAP) kinase, demonstrate the relevance of these structures in developing selective inhibitors for therapeutic purposes. This kinase plays a critical role in inflammatory processes, and inhibitors can potentially manage diseases characterized by excessive inflammation (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Diagnostic Applications
The use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers is a significant application. Methanol's detection in transformer oils, related to the degradation of insulating paper, underscores its utility in monitoring and maintenance practices within the electrical power industry (Jalbert, Rodriguez-Celis, Arroyo-Fernández, Duchesne, & Morin, 2019).
Hydrogen Production
Methanol serves as a liquid hydrogen carrier, facilitating hydrogen production through various reforming processes. The development of catalysts and reactor technologies for methanol steam reforming, partial oxidation, and other methods are crucial for advancing hydrogen fuel technologies. This area of research aims at improving the efficiency and sustainability of hydrogen production, with implications for fuel cell applications and the broader hydrogen economy (García, Arriola, Chen, & de Luna, 2021).
Environmental and Analytical Chemistry
Methanol's role in environmental science, particularly in the study of methanotrophs and methane oxidation, highlights its importance in both mitigating greenhouse gas emissions and in biotechnological applications. Methanotrophs, which utilize methane as their carbon source, can produce valuable products like methanol, showcasing an intersection of environmental science and industrial biotechnology (Strong, Xie, & Clarke, 2015).
Methanol in Supercritical Water Oxidation
The study of methanol oxidation in supercritical water illustrates its relevance in waste treatment technologies and in understanding the kinetics of organic compound oxidation under extreme conditions. This research area is pertinent for designing efficient processes for hazardous waste remediation and for exploring the fundamental aspects of chemical reactions in supercritical fluids (Vogel et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
[6-(4-fluorophenyl)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-7,15H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJSEQHITGOQTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(4-Fluorophenyl)pyridin-3-YL]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

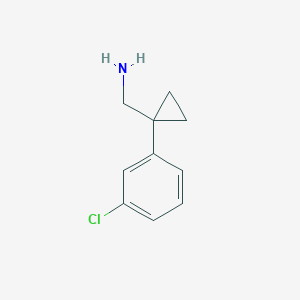
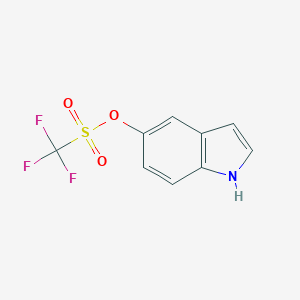
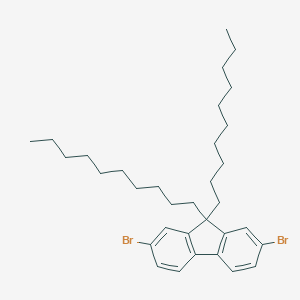
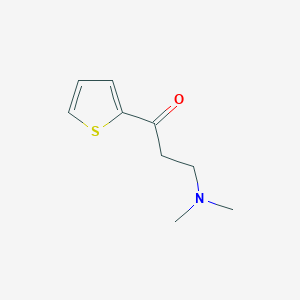
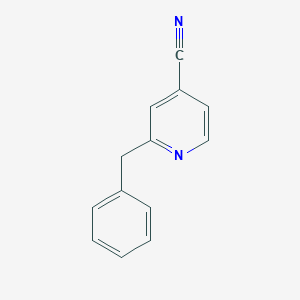
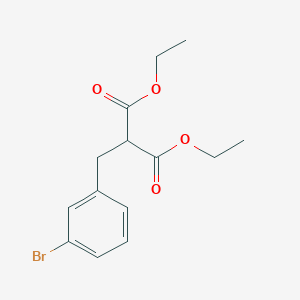
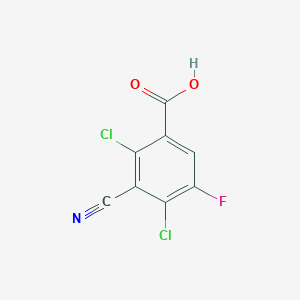
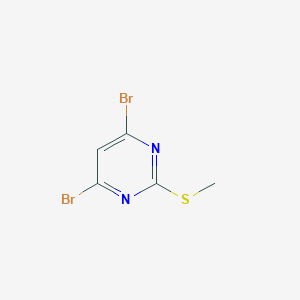
![5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B175554.png)
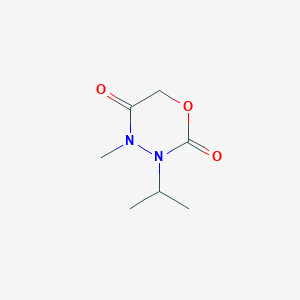
![7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one](/img/structure/B175559.png)
